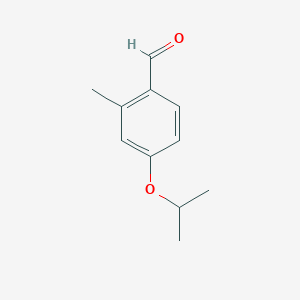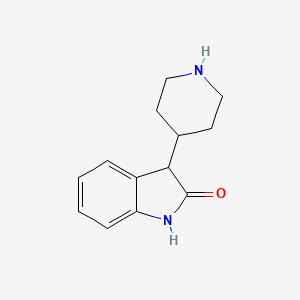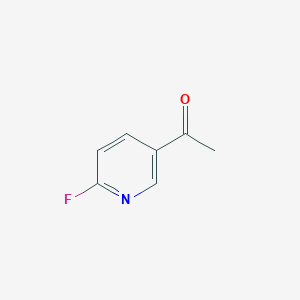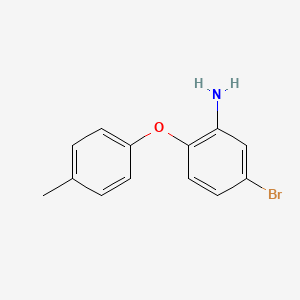![molecular formula C9H8OS B1315557 6-甲氧基苯并[b]噻吩 CAS No. 90560-10-4](/img/structure/B1315557.png)
6-甲氧基苯并[b]噻吩
概述
描述
6-Methoxybenzo[b]thiophene is an organic compound with the molecular formula C9H8OS. It is a derivative of benzo[b]thiophene, characterized by the presence of a methoxy group at the 6th position of the benzothiophene ring. This compound is notable for its pharmacological activities and serves as a crucial scaffold in the development of various therapeutic agents .
科学研究应用
6-Methoxybenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a key scaffold in the development of anticancer agents and other therapeutic drugs.
Industry: Used in the production of various organic materials and as an intermediate in chemical synthesis.
作用机制
Target of Action
It is known that the benzo[b]thiophene scaffold, which is a part of the 6-methoxybenzo[b]thiophene structure, is a crucial pharmacophore for the development of various therapeutic agents .
Biochemical Pathways
The benzo[b]thiophene scaffold is known to influence various pharmacological activities .
Result of Action
Compounds with the benzo[b]thiophene scaffold have been associated with various pharmacological activities .
生化分析
Biochemical Properties
6-Methoxybenzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 6-Methoxybenzo[b]thiophene and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, potentially leading to various biochemical effects . Additionally, 6-Methoxybenzo[b]thiophene has been shown to exhibit inhibitory effects on certain kinases, thereby influencing signal transduction pathways .
Cellular Effects
The effects of 6-Methoxybenzo[b]thiophene on various cell types and cellular processes are profound. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Methoxybenzo[b]thiophene can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, 6-Methoxybenzo[b]thiophene has been found to alter gene expression profiles in treated cells, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, 6-Methoxybenzo[b]thiophene exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, 6-Methoxybenzo[b]thiophene can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 6-Methoxybenzo[b]thiophene can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Methoxybenzo[b]thiophene in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that 6-Methoxybenzo[b]thiophene is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation. In in vitro and in vivo studies, long-term exposure to 6-Methoxybenzo[b]thiophene has been associated with changes in cellular function, including alterations in cell proliferation rates and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Methoxybenzo[b]thiophene vary with different dosages in animal models. At low doses, 6-Methoxybenzo[b]thiophene has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of 6-Methoxybenzo[b]thiophene can lead to hepatotoxicity, nephrotoxicity, and other systemic toxicities in animal models . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-Methoxybenzo[b]thiophene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 6-Methoxybenzo[b]thiophene, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The involvement of 6-Methoxybenzo[b]thiophene in these metabolic pathways can influence metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 6-Methoxybenzo[b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters play a crucial role in the cellular uptake and efflux of 6-Methoxybenzo[b]thiophene . These transporters can influence the localization and accumulation of 6-Methoxybenzo[b]thiophene within different cellular compartments, thereby affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of 6-Methoxybenzo[b]thiophene is determined by various targeting signals and post-translational modifications . This compound has been found to localize in specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus . The localization of 6-Methoxybenzo[b]thiophene within these compartments can influence its activity and function. For example, its presence in the nucleus may facilitate interactions with transcription factors and other nuclear proteins, thereby modulating gene expression .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Methoxybenzo[b]thiophene involves the reaction of 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene with methanesulfonic acid in hexane. The reaction mixture is heated at reflux for one hour, followed by quenching with triethylamine. The crude product is then purified through silica gel chromatography .
Industrial Production Methods: Industrial production methods for 6-Methoxybenzo[b]thiophene are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of alkynyl sulfides and aryne intermediates to form the benzothiophene skeleton .
化学反应分析
Types of Reactions: 6-Methoxybenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic substitution reactions, such as bromination, nitration, and Friedel-Crafts acylation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine for bromination, nitric acid for nitration, and acetyl chloride for Friedel-Crafts acylation are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: 7-substituted products, depending on the electrophile used.
相似化合物的比较
Benzo[b]thiophene: The parent compound without the methoxy group.
2-Methoxybenzo[b]thiophene: A derivative with the methoxy group at the 2nd position.
4-Methoxybenzo[b]thiophene: A derivative with the methoxy group at the 4th position.
Uniqueness: 6-Methoxybenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position enhances its pharmacological activity and makes it a valuable scaffold for drug development .
属性
IUPAC Name |
6-methoxy-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVDMKNSDCNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545514 | |
| Record name | 6-Methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90560-10-4 | |
| Record name | 6-Methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-methoxybenzo[b]thiophene?
A1: 6-Methoxybenzo[b]thiophene is a heterocyclic compound consisting of a benzene ring fused with a thiophene ring, with a methoxy group (-OCH3) substituted at the 6th position of the benzothiophene core. While its exact molecular weight can vary slightly depending on the specific isotopes present, it's approximately 178 g/mol. Spectroscopic data like 1H NMR and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule, respectively [].
Q2: How does the position of the methoxy group influence the properties of methoxybenzo[b]thiophenes?
A2: The position of the methoxy group significantly impacts the molecular and crystal structures of methoxybenzo[b]thiophenes, influencing their physical properties and intermolecular interactions. For instance, in 3-ferrocenyl-6-methoxybenzo[b]thiophene, the exposed methoxy group participates in prominent intermolecular interactions, specifically COMe–H…OOMe hydrogen bonding, which dictates its crystal packing. In contrast, the methoxy group in 3-ferrocenyl-4-methoxybenzo[b]thiophene is less accessible, leading to a different crystal packing governed by CCp–H…OOMe, CCp–H…S, and CCp–H/π interactions [].
Q3: Can 6-methoxybenzo[b]thiophene be synthesized on a large scale?
A3: Yes, 2-(p-methoxyphenyl)-6-methoxybenzo[b]thiophene can be synthesized on a large scale utilizing heterogeneous acid catalysts. The process involves a two-step approach: cyclization of a β-ketosulfide precursor followed by rearrangement. Amberlyst 15 resin serves as a viable catalyst for the cyclization step, while a methanesulfonic acid/toluene mixture is effective for the rearrangement []. This approach offers a scalable alternative to using polyphosphoric acid, which can be problematic on a larger scale.
Q4: Are there any known biological applications of 6-methoxybenzo[b]thiophene derivatives?
A4: Derivatives of 6-methoxybenzo[b]thiophene have shown promise in plant growth regulation. Specifically, 4-methoxybenzo[b]thienyl-3-acetic acid, structurally similar to 6-methoxybenzo[b]thiophene, exhibited significant plant growth-enhancing properties []. This suggests potential applications in agriculture and plant science.
Q5: Can 6-methoxybenzo[b]thiophene derivatives be used as building blocks for other compounds?
A5: Yes, the reactivity of 6-methoxybenzo[b]thiophene allows for its incorporation into more complex structures. For example, 3-chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide, a derivative of 6-methoxybenzo[b]thiophene, serves as a key intermediate in the synthesis of Schiff base compounds containing a benzothiazole moiety []. These Schiff bases have potential applications as photostabilizers for polymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
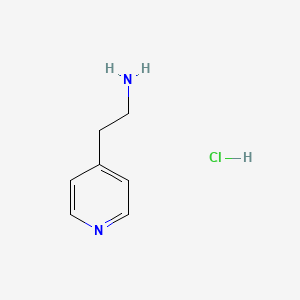

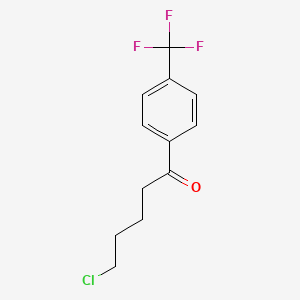
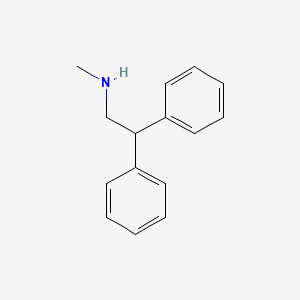
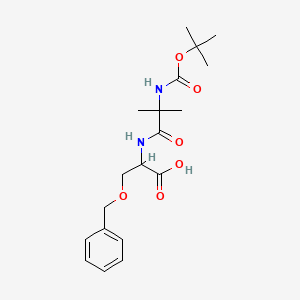
![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)
![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)
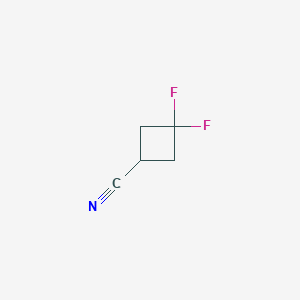
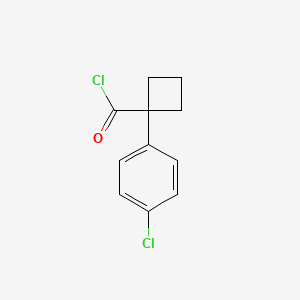
![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)
